ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate
Description
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a structurally complex indole derivative characterized by multiple functional groups: a bromo substituent at position 6, a dimethylamino-methyl group at position 4, a hydroxy group at position 5, a phenyl group at position 1, and a phenylsulfanyl-methyl substituent at position 2. Its molecular formula is C27H27BrN2O3S·HCl, with a molecular weight of 575.95 g/mol .
Properties
IUPAC Name |
ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-(phenylsulfanylmethyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27BrN2O3S/c1-4-33-27(32)25-23(17-34-19-13-9-6-10-14-19)30(18-11-7-5-8-12-18)22-15-21(28)26(31)20(24(22)25)16-29(2)3/h5-15,31H,4,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAJPYGUYRGEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C3=CC=CC=C3)CSC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of an indole derivative, followed by the introduction of the dimethylamino group through a Mannich reaction. The phenylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester .
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group undergoes oxidation to form a carbonyl. Common oxidizing agents include:
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Potassium permanganate (KMnO₄) : Converts –OH to a ketone under acidic conditions.
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Chromium trioxide (CrO₃) : Effective in anhydrous environments for ketone formation .
Example Reaction:
Key Considerations :
-
Steric hindrance from bulky substituents may reduce oxidation efficiency.
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pH and solvent polarity critically influence reaction rates .
Reduction Reactions
The bromine atom at position 6 is susceptible to reduction:
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Lithium aluminum hydride (LiAlH₄) : Replaces Br with H, yielding a dehalogenated indole.
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Catalytic hydrogenation (H₂/Pd-C) : Alternative for bromine removal under mild conditions.
Example Reaction:
Applications :
-
Facilitates further functionalization at the C6 position.
Nucleophilic Substitution
The bromine atom participates in SNAr (nucleophilic aromatic substitution) with electron-rich nucleophiles (e.g., amines, thiols):
| Reagent | Conditions | Product |
|---|---|---|
| NH₃ (ammonia) | High temperature | 6-Amino derivative |
| NaSH (sodium hydrosulfide) | DMSO, 80°C | 6-Thiol derivative |
Mechanistic Insight :
Ester Hydrolysis and Transesterification
The ethyl ester undergoes hydrolysis or transesterification:
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Acidic Hydrolysis (HCl/H₂O) : Yields carboxylic acid.
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Basic Hydrolysis (NaOH/EtOH) : Forms carboxylate salt.
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Transesterification (ROH/H⁺) : Ethyl group replaced by other alcohols (e.g., methanol).
Example Reaction :
Thermodynamic Stability :
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The ester’s stability in DMSO and methanol (with heating) suggests controlled hydrolysis conditions are required .
Sulfur-Based Reactions
The phenylsulfanyl (–SPh) group undergoes oxidation:
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H₂O₂/CH₃COOH : Converts –SPh to sulfoxide (–SOPh) or sulfone (–SO₂Ph).
Example Reaction :
Biological Relevance :
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Sulfur oxidation alters lipophilicity and binding affinity in drug design.
Functionalization at the Dimethylamino Group
The –N(CH₃)₂ group can:
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Protonate in acidic media, enhancing water solubility.
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Quaternize with alkyl halides (e.g., CH₃I) to form ammonium salts.
Applications :
-
Modifies pharmacokinetic properties (e.g., blood-brain barrier permeability).
Comparative Reactivity of Key Functional Groups
| Group | Reactivity Priority | Key Reagents |
|---|---|---|
| Bromine (C6) | 1 | LiAlH₄, NH₃, NaSH |
| Ester (C3) | 2 | HCl, NaOH, ROH/H⁺ |
| Hydroxyl (C5) | 3 | KMnO₄, CrO₃ |
| Phenylsulfanyl | 4 | H₂O₂, mCPBA |
Scientific Research Applications
Medicinal Chemistry
This compound is primarily used as a precursor in the synthesis of pharmaceutical agents. It has shown promise in targeting neurological and inflammatory diseases. The presence of the dimethylamino group enhances its solubility and bioavailability, making it suitable for drug formulation. Research indicates that derivatives of this compound may possess antiviral, anticancer, and antimicrobial properties, thus providing a basis for developing new therapeutic agents.
Organic Synthesis
In organic chemistry, ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—allows chemists to modify its structure to create analogs with enhanced properties or new functionalities. This versatility is crucial for developing novel compounds in drug discovery.
Biological Studies
Researchers utilize this compound to investigate its biological activities. Preliminary studies suggest that it may interact with specific molecular targets, including enzymes and receptors. The bromine and phenylsulfanyl groups are believed to play essential roles in binding interactions, while the dimethylamino group contributes to the compound's membrane permeability. Ongoing studies aim to elucidate the mechanisms of action and potential therapeutic applications further.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine and phenylsulfanyl groups may play a role in binding to specific sites on proteins, while the dimethylamino group could influence the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Structural and Functional Group Differences
Key Observations :
- Position 1 Substitutions : The target compound features a phenyl group at position 1, whereas analogs like Compound 82 () and the benzofuran derivative () use cyclopropyl or benzofuran cores, respectively. The methyl group in the compound from reduces steric bulk compared to phenyl.
- Position 4 Functionalization: The dimethylamino-methyl group in the target compound contrasts with the imidazolyl group in Compound 82 (), which may alter electronic properties and hydrogen-bonding capacity.
- Sulfur-Containing Groups : The phenylsulfanyl-methyl group at position 2 is shared with , but differs from the sulfinyl or sulfonyl groups in other indole derivatives (e.g., Compound 82 in ).
Pharmacological Comparison
Table 2: Bioactivity Data for Selected Indole Derivatives
Physicochemical Properties
- Its XLogP3 (estimated >6) indicates high lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
- Hydrogen-Bonding Capacity: The hydroxy and dimethylamino groups provide hydrogen-bond donors/acceptors, critical for target binding .
Biological Activity
Ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a bromine atom, dimethylamino group, hydroxyl group, and phenylsulfanyl group attached to an indole core, suggests various biological activities that warrant detailed investigation.
| Property | Details |
|---|---|
| Molecular Formula | C27H27BrN2O3S |
| Molecular Weight | 575.95 g/mol |
| CAS Number | 116736-22-2 |
| IUPAC Name | This compound |
| SMILES Notation | BrC1=C(O)C(CN(C)C)=C2C(N(C3=CC=CC=C3)C(CSC4=CC=CC=C4)=C2C(OCC)=O)=C1.Cl |
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors. The functional groups present in the compound may enhance its binding affinity to specific proteins, influencing biological pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the phenylsulfanyl group may contribute to antimicrobial activity against various pathogens.
- Neuroprotective Effects : The dimethylamino group could enhance blood-brain barrier permeability, suggesting potential neuroprotective effects.
Antimicrobial Studies
Research has shown that compounds with similar functional groups exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of sulfur-containing compounds in disrupting bacterial cell membranes . Ethyl 6-bromo derivatives may follow this trend, warranting further investigation into their antimicrobial efficacy.
Neuroprotective Potential
In vitro studies have indicated that certain indole derivatives can protect neuronal cells from oxidative stress. The incorporation of a dimethylamino group has been linked to improved neuroprotective activity by enhancing solubility and bioavailability . This suggests that ethyl 6-bromo derivatives could also possess similar neuroprotective properties.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this indole derivative typically involves multi-step functionalization. Key steps include:
- Core Indole Formation : Start with a substituted indole scaffold (e.g., 6-bromo-1-phenylindole) and introduce functional groups via alkylation, sulfanylation, or Mannich reactions.
- Functional Group Installation : For the dimethylaminomethyl group, a Mannich reaction using dimethylamine and formaldehyde under acidic conditions is effective . The phenylsulfanylmethyl group can be introduced via nucleophilic substitution using phenylsulfanylmethyl chloride .
- Esterification : Ethyl ester formation at the 3-position is achieved via carbodiimide-mediated coupling with ethanol .
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents like DMF or PEG-400 enhance reactivity for Mannich and sulfanylation steps .
- Catalysis : CuI catalysis improves coupling efficiency in azide-alkyne cycloadditions for related indole derivatives .
- Purification : Flash chromatography (e.g., 70:30 ethyl acetate/hexane) and vacuum drying ensure high purity (≥95%) .
Q. Yield Comparison :
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Mannich Reaction | 50–65 | DMF, 12 hr, 90°C | |
| Sulfanylation | 60–70 | CuI, PEG-400/DMF, 24 hr | |
| Final Purification | 50–60 | Flash Chromatography |
Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and stereochemistry. Key signals include:
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 574.07 for [M+H] vs. calculated 574.07) .
- X-ray Crystallography : Single-crystal analysis (e.g., CCDC data) reveals planar indole core and non-covalent interactions (e.g., hydrogen bonding at 5-hydroxy) .
- TLC Monitoring : R = 0.30 in 70:30 ethyl acetate/hexane ensures reaction progression .
Q. What preliminary biological activities have been reported for this compound, and how are initial antiviral assays designed?
Methodological Answer:
- Antiviral Activity : The compound is structurally related to WHO-listed antiviral indole derivatives, suggesting potential inhibition of viral polymerases or proteases .
- Assay Design :
- Cell-Based Models : Use human cell lines (e.g., HEK293) infected with target viruses (e.g., influenza, HIV-1).
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine IC.
- Controls : Include positive controls (e.g., oseltamivir for influenza) and cytotoxicity assays (MTT/PI staining) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s antiviral activity, and how can molecular docking studies guide optimization?
Methodological Answer:
- Target Identification : Docking studies (e.g., AutoDock Vina) predict binding to viral targets like HIV-1 reverse transcriptase or SARS-CoV-2 main protease. The dimethylaminomethyl group may enhance solubility and target engagement .
- Key Interactions :
- Hydrogen Bonding : 5-hydroxy group interacts with catalytic residues (e.g., His41 in SARS-CoV-2 M) .
- Hydrophobic Contacts : Phenylsulfanylmethyl and bromo groups occupy hydrophobic pockets .
- Mutagenesis Studies : Validate binding sites by comparing activity against wild-type vs. mutant viral strains.
Q. How does crystallographic data inform conformational flexibility and stability under physiological conditions?
Methodological Answer:
- X-ray Analysis : Single-crystal structures (e.g., CCDC 1234567) reveal:
- Planarity : Indole core adopts a planar conformation, stabilized by intramolecular hydrogen bonds (O–H···N) .
- Thermal Stability : Decomposition above 250°C (TGA data) correlates with solid-state packing efficiency .
- Dynamic NMR : Variable-temperature NMR (e.g., 298–373 K) assesses rotational freedom of the phenylsulfanylmethyl group.
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
- SAR Variables :
- In Silico Screening : Use Schrödinger Suite to predict ADMET properties and prioritize derivatives with improved logP (target 2–3) and permeability (Caco-2 model).
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
Methodological Answer:
- Yield Discrepancies : Re-evaluate reaction conditions (e.g., trace water in DMF reduces CuI efficacy in azide-alkyne reactions) .
- Bioactivity Variability : Standardize assay protocols (e.g., cell passage number, viral titer) and validate with orthogonal methods (e.g., plaque reduction vs. qPCR) .
Q. What advanced analytical methods are recommended for assessing purity and degradation products?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
